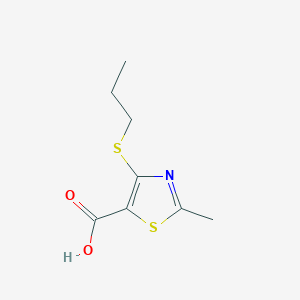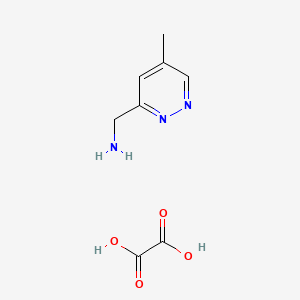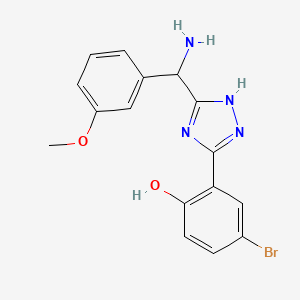![molecular formula C15H13NO3 B11784237 (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11784237.png)
(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol: is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . This compound belongs to the class of benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol typically involves the reaction of 3-methoxyphenylboronic acid with 2-bromo-5-formylbenzo[d]oxazole under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. It is investigated for its ability to interact with specific biological targets and pathways .
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and advanced materials with unique properties .
Mecanismo De Acción
The mechanism of action of (2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 2-(3-Methoxyphenyl)benzo[d]oxazol-6-amine
- 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
- 2-Methyl-1,3-benzoxazol-5-amine
- [2-(Benzyloxy)-3-methoxyphenyl]methanol
Comparison:
- 2-(3-Methoxyphenyl)benzo[d]oxazol-5-yl)methanol is unique due to the presence of a hydroxyl group at the 5-position of the benzoxazole ring, which imparts distinct chemical reactivity and biological activity.
- 2-(3-Methoxyphenyl)benzo[d]oxazol-6-amine differs by having an amine group at the 6-position, which affects its chemical properties and potential applications.
- 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline has a different substitution pattern and ring structure, leading to variations in its reactivity and uses.
- 2-Methyl-1,3-benzoxazol-5-amine and [2-(Benzyloxy)-3-methoxyphenyl]methanol are structurally related but have different functional groups, influencing their chemical behavior and applications.
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanol |
InChI |
InChI=1S/C15H13NO3/c1-18-12-4-2-3-11(8-12)15-16-13-7-10(9-17)5-6-14(13)19-15/h2-8,17H,9H2,1H3 |
Clave InChI |
QEVQOCGVDGFKDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784165.png)





![4-(4-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11784207.png)
![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride](/img/structure/B11784208.png)


![2-(2-Methoxyphenyl)-5-nitrobenzo[d]oxazole](/img/structure/B11784224.png)

